Organoleptic Differentiation: p-Tolyl vs. n-Propyl Substituent in Head-to-Head Sensory Evaluation
In a systematic evaluation of ten 2-substituted-1,3-dithiolanes synthesized from aldehydes or ketones with 1,2-ethanedithiol, 2-(p-tolyl)-1,3-dithiolane was categorized among the nine compounds exhibiting meat, onion, garlic, and radish sensory characters, in direct contrast to 2-n-propyl-1,3-dithiolane, which uniquely displayed floral, broth character and was deemed suitable for food flavors and seasonings [1]. This qualitative divergence is attributed to the aromatic electronic nature of the p-tolyl group versus the aliphatic chain of the n-propyl analog, establishing that the two compounds serve entirely different flavor application niches.
| Evidence Dimension | Organoleptic character (odor/taste descriptors) |
|---|---|
| Target Compound Data | Meat, onion, garlic, radish sensory profile |
| Comparator Or Baseline | 2-n-Propyl-1,3-dithiolane: floral, broth sensory profile; deemed suitable for food flavors and seasonings |
| Quantified Difference | Qualitative categorical divergence: alliaceous/meaty versus floral/broth character |
| Conditions | Synthesized compounds (purity not individually reported for target; n-propyl analog purity 99.5%); organoleptic panel evaluation; structures confirmed by elemental analysis, FTIR, ¹H NMR, and GC-MS |
Why This Matters
Procurement of the p-tolyl derivative over the n-propyl analog is mandatory when a meaty, onion, or garlic flavor target is required, as the two compounds occupy non-overlapping organoleptic categories and cannot substitute for one another.
- [1] Li H.-j., Zheng F.-p., Sun B.-g., Xie J.-c., Liu Y.-p. Syntheses and organoleptic evaluation of 2-substituted-1,3-dithiolanes flavoring compounds. China Condiment, 2007, (3). View Source
